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UNC2881 is a selective inhibitor of the Mer receptor tyrosine kinase, which is part of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving aberrant Mer signaling, such as certain cancers and thrombotic conditions. UNC2881 exhibits a high degree of selectivity for Mer over other TAM family members, with a reported selectivity ratio exceeding 55-fold .
The primary chemical reaction of UNC2881 involves its binding to the Mer kinase domain, leading to the inhibition of phosphorylation events that are crucial for downstream signaling pathways. Specifically, UNC2881 inhibits the phosphorylation of Mer in various cellular contexts, including acute lymphoblastic leukemia cells, with an IC50 value around 21.9 nM . This inhibition disrupts normal cellular processes such as proliferation and survival in cancer cells.
UNC2881 has demonstrated significant biological activity in preclinical models. It effectively inhibits platelet aggregation induced by collagen and has been shown to block EGF-mediated stimulation in chimeric receptors that combine elements from both Mer and epidermal growth factor receptor (EGFR) . The compound's ability to inhibit Mer signaling is particularly relevant in the context of pathologies associated with excessive platelet activation and cancer progression.
The synthesis of UNC2881 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to build the final structure. While specific detailed synthetic routes are proprietary or not fully disclosed in the literature, it generally includes:
The potential applications of UNC2881 extend across several fields:
Interaction studies have highlighted UNC2881's specificity for the Mer kinase. It has been shown to inhibit ligand-stimulated activation effectively while sparing other related kinases within the TAM family. This selectivity is crucial for minimizing off-target effects that could lead to adverse outcomes in therapeutic settings .
Several compounds exhibit structural or functional similarities to UNC2881. Below is a comparison highlighting their uniqueness:
Compound Name | Selectivity | Mechanism | Notable Features |
---|---|---|---|
UNC2025 | Moderate | Inhibits Axl | Less selective than UNC2881 but shares some structural features. |
UNC2250 | High | Inhibits Tyro3 | Similar mechanism but targets different receptor within the TAM family. |
MerTK Inhibitor 1 | Low | Non-selective | Broad-spectrum receptor tyrosine kinase inhibitor with less specificity compared to UNC2881. |
UNC2800 | High | Inhibits Mer | Structural analog with similar activity but different side chains affecting potency. |
UNC2881 stands out due to its exceptional selectivity for Mer kinase and its potent biological effects at low concentrations, making it a promising candidate for further development in therapeutic applications against cancers and thrombotic disorders .
The development of UNC2881 represents a sophisticated application of structure-based drug design principles targeting the Mer kinase enzyme [2]. The design methodology employed a rational approach utilizing co-crystal structure analysis of existing Mer inhibitors to guide the development of novel chemical scaffolds [2]. Researchers analyzed the binding interactions of compound 1 (UNC569) within the Mer kinase active site, which revealed that the inhibitor was fully confined to the relatively small adenine pocket through three critical hydrogen bond interactions [2].
The structure-based design approach identified that the pyrazole ring in the original inhibitor did not interact directly with the Mer active site, suggesting its primary role was to rigidify the molecular structure [2]. This observation led to the hypothesis that replacement of the pyrazole ring with a pseudo-ring system constrained by an intramolecular hydrogen bond could maintain the binding conformation while potentially improving selectivity and pharmacokinetic properties [2]. The design strategy focused on preserving the three essential hydrogen bonds observed in the original compound while introducing structural modifications that could enhance Mer selectivity over other TAM family kinases [2].
The co-crystal structure analysis demonstrated that the pyrimidine ring inserts into the adenine binding site and mimics interactions with the backbone atoms of the hinge region, specifically residues Pro672 and Met674 [2]. This structural information provided the foundation for the systematic optimization of the compound series, enabling researchers to predict how specific modifications would affect binding affinity and selectivity [2].
The pseudo ring replacement strategy employed in UNC2881 development represents an innovative approach to kinase inhibitor design [2]. This methodology involved replacing the rigid pyrazole ring system with a pseudo-ring constrained by an intramolecular hydrogen bond between the carbonyl oxygen of an amide group and the hydrogen on an adjacent amino side chain [2]. The pseudo-ring formation was designed to mimic the binding conformation of the original pyrazole-containing inhibitor while providing greater flexibility in chemical modification [2].
Validation of the pseudo-ring replacement strategy was achieved through comparative analysis of closely related analogs [2]. Compound 2, which incorporated the pseudo-ring design, demonstrated potent Mer inhibition with an IC50 value of 0.040 μM [2]. In contrast, compound 3, which featured a reverse amide bond incapable of forming the crucial intramolecular hydrogen bond, exhibited dramatically reduced activity with an IC50 value of 12.6 μM [2]. This 315-fold difference in potency confirmed the critical importance of the pseudo-ring forming intramolecular hydrogen bond for maintaining biological activity [2].
Compound | R1 | NHR2 | IC50 (μM) Mer | IC50 (μM) Axl | IC50 (μM) Tyro3 |
---|---|---|---|---|---|
2 | 4-fluorobenzyl | trans-4-aminocyclohexylmethylamino | 0.040 | 2.0 | 0.90 |
3 | 4-fluorobenzyl | trans-4-aminocyclohexylmethylamino (reverse amide) | 12.6 | >30 | >30 |
4 | 4-fluorobenzyl | trans-4-hydroxycyclohexylamino | 0.023 | 1.7 | 2.2 |
5 | 4-fluorobenzyl | trans-4-hydroxycyclohexylamino (reverse amide) | >30 | >30 | >30 |
The pseudo-ring replacement strategy also demonstrated improved selectivity profiles compared to the original scaffold [2]. The new design maintained potent Mer inhibition while showing significantly reduced activity against related kinases Axl and Tyro3, providing enhanced selectivity within the TAM kinase family [2].
The synthesis of UNC2881 and related pyrimidine analogs follows established organic synthetic methodologies utilizing two primary reaction pathways [2]. The synthetic approach employs amide coupling reactions to introduce the R1 substituent and nucleophilic aromatic substitution (SNAr) reactions to incorporate the R2 and R3 groups onto the pyrimidine core [2] [23] [24].
Path A of the synthetic route is specifically designed for structure-activity relationship exploration of the R2 and R3 positions, while Path B focuses on diversifying the R1 position [2]. The amide coupling reaction utilizes standard peptide coupling reagents to form the critical amide bond that participates in the pseudo-ring formation [2] [23]. The SNAr reactions take advantage of the electron-deficient nature of the pyrimidine ring to facilitate nucleophilic attack by amine nucleophiles under mild conditions [2] [24].
Reaction Step | Reagents | Conditions | Product |
---|---|---|---|
Amide Formation | Pyrimidine amine + Acid chloride | Coupling reagents, organic solvent | Intermediate with R1 group |
First SNAr | Intermediate + R2 amine | Base, elevated temperature | Substituted pyrimidine |
Second SNAr | Product + R3 amine | Base, elevated temperature | Final compound |
The synthetic routes demonstrate good functional group tolerance and provide access to diverse analogs for structure-activity relationship studies [2]. The methodology allows for efficient preparation of compound libraries with systematic variation of substituents at each position, enabling comprehensive exploration of the chemical space around the UNC2881 scaffold [2].
Analytical verification of UNC2881 structure and purity employs multiple complementary techniques to ensure comprehensive characterization [14] [15]. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as the primary analytical method for structural confirmation and purity assessment [14] [29] [30]. The molecular formula C25H33N7O2 and molecular weight of 463.58 g/mol are verified through accurate mass determination using electrospray ionization mass spectrometry [14] [15].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural verification through analysis of proton and carbon environments [14] [15] [31]. The 1H NMR spectrum confirms the presence of all expected functional groups and their connectivity, while maintaining consistency with the proposed structure [14] [15]. Automated structure verification protocols compare experimental NMR data with predicted spectra to generate match factors that classify the spectrum-structure relationship [31].
Infrared (IR) spectroscopy complements the analytical suite by identifying characteristic functional group vibrations [27] [28] [32]. The IR spectrum confirms the presence of key structural features including amide carbonyl stretches, aromatic carbon-hydrogen bonds, and nitrogen-hydrogen stretches characteristic of the pyrimidine and imidazole moieties [27] [32]. Ultraviolet-visible (UV-Vis) spectroscopy provides additional structural information through analysis of chromophoric groups within the molecule [27] [28] [32].
Analytical Method | Parameter Measured | Expected Result |
---|---|---|
HPLC-MS | Molecular weight | 463.58 g/mol |
1H NMR | Structural connectivity | Consistent with structure |
IR Spectroscopy | Functional groups | Amide, aromatic, amine vibrations |
UV-Vis | Chromophoric absorption | Characteristic aromatic absorption |
X-ray crystallography represents the gold standard for absolute structural confirmation when suitable crystals can be obtained [11] [12] [16]. Single crystal X-ray diffraction studies provide three-dimensional atomic coordinates and confirm the molecular geometry in the solid state [11] [12]. The crystallographic analysis validates the pseudo-ring conformation and intermolecular interactions that may influence biological activity [11] [16].
Purity assessment of UNC2881 utilizes a comprehensive analytical approach based on High-Performance Liquid Chromatography (HPLC) as the primary quantitative method [14] [15] [29]. The HPLC analysis employs reversed-phase chromatography with ultraviolet detection to achieve baseline separation of UNC2881 from potential impurities and degradation products [14] [15] [29]. Purity specifications require greater than 98% purity by HPLC area normalization, with individual impurities limited to less than 0.5% [14] [15].
The purity assessment protocol follows International Conference on Harmonisation (ICH) guidelines for pharmaceutical impurity analysis [8] [29]. Method validation parameters include accuracy, precision, linearity, specificity, limit of detection, and limit of quantification [7] [8] [10]. The HPLC method demonstrates linear response over the concentration range of 0.1% to 120% of the target concentration, with correlation coefficients exceeding 0.999 [8] [10].
Purity Parameter | Specification | Analytical Method |
---|---|---|
Main peak purity | ≥98.0% | HPLC area normalization |
Individual impurities | ≤0.5% each | HPLC with UV detection |
Total impurities | ≤2.0% | Sum of all detected impurities |
Water content | ≤1.0% | Karl Fischer titration |
Residual solvents | USP limits | Gas chromatography |
Thermal analysis methods including differential scanning calorimetry and thermogravimetric analysis provide additional purity information through melting point determination and detection of volatile impurities [8] [29]. Gas chromatography with flame ionization detection or mass spectrometric detection quantifies residual organic solvents according to pharmacopeial limits [8] [29]. Water content determination employs Karl Fischer titration to ensure compliance with moisture specifications [8] [29].